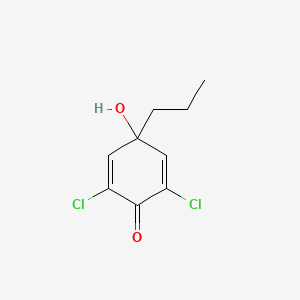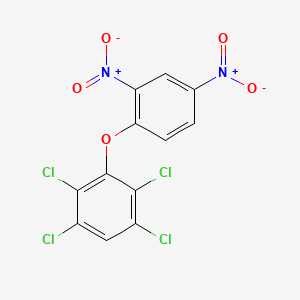
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene is an organic compound with a complex structure, characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene typically involves the nitration of 1,2,4,5-tetrachlorobenzene followed by the introduction of the phenoxy group. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, although these are less frequently studied.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated and nitroaromatic compounds.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine and nitro groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: A related compound with similar structural features but fewer nitro groups.
2,3,5,6-Tetrachloronitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
Uniqueness
1,2,4,5-Tetrachloro-3-(2,4-dinitrophenoxy)benzene is unique due to the combination of its multiple chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research and industrial applications where such properties are desired.
Eigenschaften
CAS-Nummer |
61368-87-4 |
|---|---|
Molekularformel |
C12H4Cl4N2O5 |
Molekulargewicht |
398.0 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3-(2,4-dinitrophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl4N2O5/c13-6-4-7(14)11(16)12(10(6)15)23-9-2-1-5(17(19)20)3-8(9)18(21)22/h1-4H |
InChI-Schlüssel |
BEGWZGVUKSBVLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


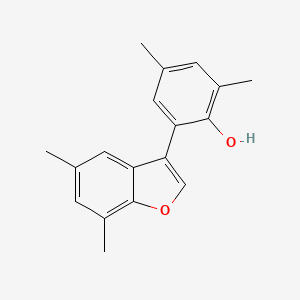
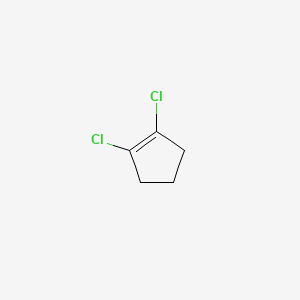

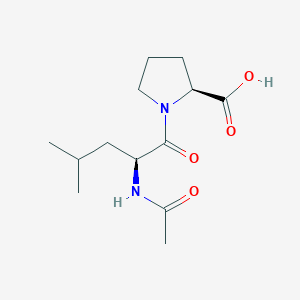
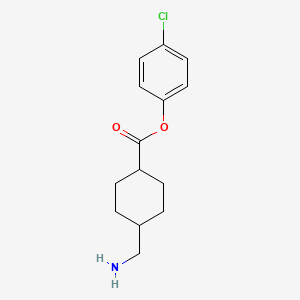
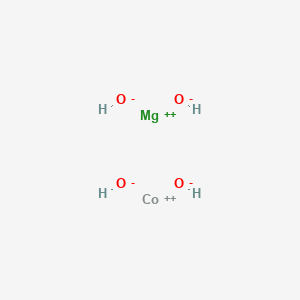
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)

![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
